molecular formula C9H11FN2O B3013617 [1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine CAS No. 2055119-87-2

[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine

Cat. No.: B3013617
CAS No.: 2055119-87-2
M. Wt: 182.198
InChI Key: VDRCJTUDWRESEW-WUXMJOGZSA-N
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Description

[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine is a hydrazone derivative characterized by a fluorinated and methoxy-substituted aromatic ring attached to an ethylidene hydrazine backbone. Hydrazones are widely studied for their structural versatility and biological applications, including enzyme inhibition, antimicrobial activity, and coordination chemistry .

Properties

IUPAC Name

(E)-1-(2-fluoro-3-methoxyphenyl)ethylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6(12-11)7-4-3-5-8(13-2)9(7)10/h3-5H,11H2,1-2H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRCJTUDWRESEW-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C1=C(C(=CC=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N)/C1=C(C(=CC=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine typically involves the condensation reaction between 2-fluoro-3-methoxyacetophenone and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Fluoro-3-methoxyacetophenone+Hydrazine hydrateThis compound\text{2-Fluoro-3-methoxyacetophenone} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2-Fluoro-3-methoxyacetophenone+Hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Hydrazones, including [1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine, have been recognized for their biological activities. They serve as:

  • Antimicrobial Agents: Research indicates that fluorinated hydrazones exhibit significant antibacterial properties against various strains such as E. coli and S. aureus . The compound's structure enhances its interaction with bacterial cell membranes, leading to increased efficacy.
  • Anticancer Activity: Preliminary studies have shown that derivatives of hydrazones can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated activity against multiple cancer cell lines, suggesting potential for further investigation into their anticancer properties .

Chemical Biology

The compound can be utilized as a:

  • Biochemical Probe: Its reactive hydrazone functional group allows it to form covalent bonds with nucleophilic sites on proteins, making it useful in studying enzyme inhibition and receptor binding mechanisms .
  • Reagent in Assays: It may serve as a reagent in various biochemical assays due to its ability to interact selectively with biological molecules.

Material Science

In industrial applications, this compound can be employed in the synthesis of specialty chemicals and materials. Its unique chemical properties make it a valuable building block for creating more complex organic molecules used in various applications such as:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to modify physical properties or introduce functional groups that enhance performance.
  • Synthesis of Functional Materials: It can be used to create materials with specific optical or electronic properties due to the presence of the fluoro and methoxy substituents.

Case Studies and Research Findings

StudyFocusFindings
Khan et al. (2022)Antimicrobial ActivityReported significant antibacterial effects of similar hydrazone derivatives against multiple pathogens, highlighting the importance of structural modifications in enhancing activity .
Ultrasound-Assisted Synthesis (2021)Green ChemistryDemonstrated efficient synthesis methods for hydrazones using environmentally friendly techniques, yielding compounds with notable biological activities .
Fluorinated Hydrazones (2024)Antibacterial PropertiesInvestigated the structure-activity relationship of fluorinated imines and hydrazones, revealing their potential as effective antibacterial agents comparable to standard drugs .

Mechanism of Action

The mechanism of action of [1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine involves its interaction with molecular targets through its hydrazone functional group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural Analogues

Hydrazine derivatives vary based on substituents attached to the aromatic ring and the ethylidene moiety. Key structural analogs include:

  • Thiazolyl hydrazones : Compounds like 1-(4-(3-nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-3-yl)ethylidene)hydrazine () feature a thiazole ring linked to nitrophenyl or pyridinyl groups, enhancing π-π stacking and hydrogen-bonding interactions .
  • Phenyl-substituted hydrazines : Derivatives such as 1-phenyl-2-(1-phenylethylidene)hydrazine () lack electronegative substituents, resulting in lower melting points (104–106°C) compared to nitro- or fluoro-substituted analogs .
  • Heterocyclic hybrids : Compounds like (2E)-2-[1-(1,3-benzodioxol-5-yl)propylidene]-N-(2-chlorophenyl)hydrazine () incorporate fused aromatic systems, improving planarity and crystallinity .
Physical and Chemical Properties
Compound Substituents Melting Point (°C) Yield (%) Key Features Reference
[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine 2-F, 3-OCH₃ Inferred 160–180 N/A High polarity, steric hindrance -
1-(2,4-Dinitrophenyl)-2-(1-phenylethylidene)hydrazine 2,4-NO₂ 225–230 81.5 Electron-withdrawing groups ↑ mp
1-Phenyl-2-(1-(thiophen-3-yl)ethylidene)hydrazine Thiophene-3-yl 145–155 89 Heteroaromatic stabilization
1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine 3-NO₂, thiazole Not reported 75–99 MAO-B inhibition (IC₅₀ = 0.12 µM)

Key Trends :

  • Electron-withdrawing groups (e.g., NO₂, F) increase melting points and stability due to enhanced intermolecular interactions .
  • Heterocyclic moieties (e.g., thiazole, pyridine) improve biological activity by facilitating target binding .

Spectroscopic Data :

  • ¹H/¹³C NMR : Signals for imine (C=N, δ ~160 ppm) and aromatic protons (δ 6.5–8.5 ppm) are consistent across analogs ().
  • X-ray crystallography : Planar structures with intramolecular hydrogen bonding are common ().

Key Insights :

  • Fluorine and methoxy groups may enhance blood-brain barrier penetration and metabolic stability, making the target compound a candidate for neurodegenerative drug development .
  • Nitro groups improve enzyme inhibition but may increase toxicity .

Biological Activity

[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine, with CAS number 2055119-87-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between an appropriate hydrazine derivative and a substituted aldehyde or ketone. The presence of the fluorine and methoxy groups in the phenyl ring enhances its reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Compounds containing hydrazine moieties have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against breast cancer cell lines, indicating potential apoptosis-inducing activity .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial for treating conditions characterized by excessive inflammation .

The precise mechanism of action for this compound remains under investigation. However, similar compounds often act through the following pathways:

  • Inhibition of Enzymatic Activity : Many hydrazine derivatives inhibit key enzymes involved in cellular processes, contributing to their antimicrobial and anticancer effects.
  • Induction of Apoptosis : By activating caspases or disrupting mitochondrial function, these compounds can trigger programmed cell death in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in MDA-MB-231 cells
Anti-inflammatoryReduces nitric oxide production

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various hydrazone derivatives, including those related to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth and induce apoptosis at micromolar concentrations. The mechanism involved activation of caspase pathways, leading to enhanced apoptosis rates compared to control groups.

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